molecular formula C15H18FN3O3S B6983038 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole

4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole

Cat. No.: B6983038
M. Wt: 339.4 g/mol
InChI Key: RWQGYVVXCVQBJG-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluoropyridine, piperidine, sulfonyl, and oxazole moiety

Properties

IUPAC Name

4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-10-15(11(2)22-18-10)23(20,21)19-7-5-12(6-8-19)14-4-3-13(16)9-17-14/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQGYVVXCVQBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the fluoropyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: DMF, dichloromethane, ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives, while nucleophilic substitution of the sulfonyl group can yield various sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and sulfonyl groups can enhance the compound’s binding affinity and specificity, while the oxazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
  • 4-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
  • 4-[4-(5-Methylpyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole

Uniqueness

The uniqueness of 4-[4-(5-Fluoropyridin-2-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole lies in the presence of the fluorine atom on the pyridine ring. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. Additionally, the combination of the sulfonyl and oxazole groups provides a unique scaffold that can be exploited for various chemical and biological applications.

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